Cas no 23496-43-7 (Isoverticine)

Isoverticine structure
Isoverticine structure
商品名:Isoverticine
CAS番号:23496-43-7
MF:C27H45NO3
メガワット:431.6511
CID:277852
PubChem ID:21573744

Isoverticine 化学的及び物理的性質

名前と識別子

    • Cevane-3,6,20-triol, (3b,5a,6b)-
    • 17-Epidihydroimperialine
    • 5a-Cevane-3b,6b,20-triol (8CI)
    • 6-Epiverticine
    • Benzo[7,8]fluoreno[2,1-b]quinolizine, cevane-3,6,20-triol deriv.
    • Dihydroverticinone
    • Isopeimine (6CI)
    • Isoverticine (7CI)
    • Isoverticine
    • Isopeimine
    • CS-0134736
    • 23496-43-7
    • 6.BETA.-DIHYDROVERTICINONE
    • CEVANE-3,6,20-TRIOL, (3.BETA.,5.ALPHA.,6.BETA.)-
    • 6beta-Dihydroverticinone
    • (1R,2S,6S,9S,10S,11S,14S,15S,17R,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol
    • AKOS040760489
    • 1ST179512
    • HY-N7596
    • UNII-8EYY30F96F
    • DTXSID301317817
    • Q27270272
    • 8EYY30F96F
    • Cevane-3,6,20-triol, (3beta,5alpha,6beta)-
    • NS00094277
    • MS-27692
    • E88792
    • (1R,2S,6S,9S,10S,11S,14S,15S,17R,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo(12.11.0.02,11.04,9.015,24.018,23)pentacosane-10,17,20-triol
    • DA-74596
    • インチ: InChI=1S/C27H45NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-25,29-31H,4-14H2,1-3H3/t15-,16-,17+,18+,19-,20-,21-,22-,23+,24+,25-,26+,27-/m0/s1
    • InChIKey: IUKLSMSEHKDIIP-RZNVUHDWSA-N
    • ほほえんだ: C[C@H]1CC[C@H]2[C@@]([C@H]3CC[C@H]4[C@@H]5C[C@@H](O)[C@H]6C[C@H](CC[C@]6(C)[C@H]5C[C@H]4[C@@H]3CN2C1)O)(C)O

計算された属性

  • せいみつぶんしりょう: 431.33994430 g/mol
  • どういたいしつりょう: 431.33994430 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 31
  • 回転可能化学結合数: 0
  • 複雑さ: 715
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 13
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.9Ų
  • ぶんしりょう: 431.7
  • 疎水性パラメータ計算基準値(XlogP): 4.1

Isoverticine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
TN1807-1mg
Isoverticine
23496-43-7 99.88%
1mg
¥ 642 2024-07-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1807-50 mg
Isoverticine
23496-43-7
50mg
¥9987.00 2022-04-26
S e l l e c k ZHONG GUO
E0976-1mg
Isoverticine
23496-43-7
1mg
¥5233.41 2022-04-26
TargetMol Chemicals
TN1807-1 mg
Isoverticine
23496-43-7 99.88%
1mg
¥ 650 2023-07-11
S e l l e c k ZHONG GUO
E0976-5mg
Isoverticine
23496-43-7
5mg
¥15561.0 2022-04-26
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
PU0470-10mg
Isoverticine
23496-43-7 98.0%(HPLC&TLC)
10mg
¥2750.00 2024-08-09
1PlusChem
1P01SSTJ-1mg
Cevane-3,6,20-triol, (3β,5α,6β)-
23496-43-7 99%
1mg
$180.00 2023-12-18
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
A01_9250711-10mg
Isoverticine, 98%, from Fritillaria monantha Migo
23496-43-7 98%
10mg
¥4500.00 2024-08-09
MedChemExpress
HY-N7596-5mg
Isoverticine
23496-43-7 99.97%
5mg
¥2700 2024-07-21
TargetMol Chemicals
TN1807-10mg
Isoverticine
23496-43-7 99.88%
10mg
¥ 2230 2024-07-20

Isoverticineに関する追加情報

Cevane-3,6,20-triol (3b,5a,6b): A Comprehensive Overview

Cevane-3,6,20-triol, also known as (3b,5a,6b)-Cevane-3,6,20-triol, is a unique tricyclic diterpenoid compound that has garnered significant attention in the field of biosciences. This compound belongs to the family of triterpenes, which are naturally occurring organic compounds known for their diverse biological activities. The structural uniqueness of Cevane-3,6,20-triol lies in its complex tricyclic framework and hydroxyl substitutions at positions 3, 6, and 20.

The compound was first isolated from certain plant species and has since been studied for its potential pharmacological properties. Recent research has focused on understanding its role in inflammation, cancer, and nervous system disorders. These studies have revealed that Cevane-3,6,20-triol exhibits significant bioactivity, making it a promising candidate for drug development.

The stereochemistry of (3b,5a,6b)-Cevane-3,6,20-triol is crucial to its biological activity. The specific configuration at positions 3b, 5a, and 6b contributes to the compound's unique pharmacokinetic properties and interactions with cellular targets. This has been extensively studied using advanced analytical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.

One of the most exciting developments in the study of Cevane-3,6,20-triol is its potential as an anti-inflammatory agent. Preclinical studies have demonstrated that the compound inhibits key inflammatory pathways, including the NF-kB and caspase-1 signaling cascades. These findings suggest that Cevane-3,6,20-triol could be a valuable adjunct in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, Cevane-3,6,20-triol has shown remarkable anticancer activity. Research indicates that the compound induces apoptosis in various cancer cell lines by activating the caspase-dependent pathway. Furthermore, it has been found to inhibit the PI3K/AKT/mTOR signaling pathway, which is commonly dysregulated in cancers. These findings underscore the potential of Cevane-3,6,20-triol as a novel chemotherapeutic agent.

The neuroprotective properties of (3b,5a,6b)-Cevane-3,6,20-triol have also been explored in recent studies. Experimental models of neurological disorders such as Alzheimer's disease and multiple sclerosis have shown that the compound exhibits neuroprotective effects by reducing oxidative stress and inflammation. These findings highlight its potential as a therapeutic agent for neurodegenerative diseases.

Recent advancements in synthetic biology have enabled the large-scale production of Cevane-3,6,20-triol through metabolic engineering. This breakthrough has significantly enhanced the feasibility of translating this compound into clinical applications. Additionally, ongoing research is focused on optimizing its bioavailability and pharmacokinetics to improve therapeutic efficacy.

In conclusion, Cevane-3,6,20-triol, with its unique structural features and diverse biological activities, represents a promising compound for the development of novel therapies in the field of biosciences. Ongoing research is expected to further elucidate its mechanisms of action and expand its potential applications in drug discovery.

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:23496-43-7)Isoverticine
TBW01653
清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:23496-43-7)Isoverticine
A1021550
清らかである:99%/99%
はかる:10mg/25mg
価格 ($):564.0/690.0